1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a 2-methoxyethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the difluoromethyl and 2-methoxyethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and difluoromethyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene include other aromatic bromides with different substituents. For example:
1-Bromo-2-(trifluoromethyl)-4-(2-methoxyethoxy)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group.
1-Bromo-2-(difluoromethyl)-4-(2-ethoxyethoxy)benzene: This compound has an ethoxyethoxy group instead of a methoxyethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O2/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSXCFNIMBQPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.